molecular formula C6H6BNO5 B1439248 (4-Hydroxy-3-nitrophenyl)boronic acid CAS No. 850568-75-1

(4-Hydroxy-3-nitrophenyl)boronic acid

Cat. No. B1439248
CAS RN: 850568-75-1
M. Wt: 182.93 g/mol
InChI Key: GEQDFOXXEZKEPZ-UHFFFAOYSA-N
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Description

“(4-Hydroxy-3-nitrophenyl)boronic acid” is a chemical compound with the molecular formula C6H6BNO5 . It has a molecular weight of 182.93 and is typically stored in a refrigerator . The compound is solid at room temperature .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, boronic acids are generally synthesized through various methods such as direct hydroboration of alkynes .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H6BNO5/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3,9-11H . This indicates the specific arrangement of atoms in the molecule.


Chemical Reactions Analysis

Boronic acids, including “this compound”, are widely used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant conditions .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 182.93 . More specific physical and chemical properties such as boiling point, density, and flash point were not found in the search results.

Scientific Research Applications

(4-Hydroxy-3-nitrophenyl)boronic acid is used in a variety of scientific research applications. It is often used as an inhibitor of enzyme activity and is commonly used in the synthesis of organic compounds. This compound is also used to study the biochemical and physiological effects of various compounds and molecules. It is also used in the synthesis of peptides and proteins.

Mechanism of Action

Target of Action

The primary targets of (4-Hydroxy-3-nitrophenyl)boronic acid are chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . This compound is particularly effective in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

In the Suzuki–Miyaura cross-coupling reaction, this compound interacts with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Palladium–Carbon bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the formation of carbon–carbon bonds. The Suzuki–Miyaura cross-coupling reaction, facilitated by this compound, is a key step in these pathways . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of new organic compounds, contributing to various chemical and biological processes .

Action Environment

The action of this compound is influenced by various environmental factors. The Suzuki–Miyaura cross-coupling reaction, in which this compound plays a key role, is known for its mild and functional group tolerant reaction conditions . This suggests that the compound’s action, efficacy, and stability can be influenced by factors such as temperature, pH, and the presence of other chemical groups .

Advantages and Limitations for Lab Experiments

The main advantage of using (4-Hydroxy-3-nitrophenyl)boronic acid in laboratory experiments is its ability to inhibit enzyme activity. This makes it an ideal tool for studying the biochemical and physiological effects of various compounds and molecules. The main limitation of using this compound is that its binding to the enzyme is reversible, meaning that it can be removed from the enzyme and reactivated.

Future Directions

There are many potential future directions for (4-Hydroxy-3-nitrophenyl)boronic acid. For example, it could be used to study the effects of drugs on the body, to study the effects of environmental toxins on the body, or to study the effects of hormones on the body. Additionally, it could be used to study the effects of small molecules on the body. It could also be used to study the effects of various compounds and molecules on the immune system. Finally, it could be used to study the effects of various compounds and molecules on the development of diseases.

Safety and Hazards

“(4-Hydroxy-3-nitrophenyl)boronic acid” is associated with certain hazards. The compound is harmful if swallowed . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . It is also recommended to use personal protective equipment when handling this compound .

properties

IUPAC Name

(4-hydroxy-3-nitrophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BNO5/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3,9-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEQDFOXXEZKEPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)O)[N+](=O)[O-])(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60656966
Record name (4-Hydroxy-3-nitrophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

850568-75-1
Record name (4-Hydroxy-3-nitrophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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